

Kovats Retention Index of Benzene, 1-butyl-4-ethyl: A Technical Guide

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Compound of Interest

Compound Name: Benzene, 1-butyl-4-ethyl

Cat. No.: B15483940

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats Retention Index for the compound "**Benzene, 1-butyl-4-ethyl**" (also known as 1-butyl-4-ethylbenzene). The guide is tailored for researchers, scientists, and professionals in drug development who utilize gas chromatography (GC) for compound identification and characterization. It includes a summary of quantitative data, detailed experimental protocols, and a workflow visualization to facilitate a deeper understanding of the principles and practical applications of Kovats retention indices.

Quantitative Data Summary

The Kovats Retention Index (RI) is a dimensionless unit that normalizes retention times in gas chromatography to a series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. The retention index of "**Benzene, 1-butyl-4-ethyl**" varies depending on the polarity of the stationary phase used in the gas chromatography column. The following table summarizes the available Kovats RI data for this compound on different types of stationary phases.

Stationary Phase Type	Kovats Retention Index (RI)
Standard Non-Polar	1231, 1232, 1236 ^[1]
Semi-Standard Non-Polar	1227 ^[1]
Standard Polar	1439.5, 1440, 1470.3 ^[1]
Carbowax 20M	1440

Experimental Protocols for Kovats Retention Index Determination

The precise determination of the Kovats Retention Index requires a well-defined gas chromatography (GC) method. While the exact experimental conditions used to obtain the specific values in the table above are not publicly detailed, a typical and robust protocol for the determination of the Kovats RI of an alkylbenzene like "**Benzene, 1-butyl-4-ethyl**" is outlined below. This protocol is based on established practices in the field of analytical chemistry.

Materials and Reagents

- Analyte: **Benzene, 1-butyl-4-ethyl** (purity \geq 98%)
- Solvent: Hexane or Pentane (GC grade)
- n-Alkane Standard Mix: A certified reference mixture of n-alkanes (e.g., C8-C20) in a suitable solvent.
- Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

Instrumentation

- Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- GC Columns:
 - Non-Polar: 30 m x 0.25 mm ID, 0.25 μ m film thickness, coated with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30).

- Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a polyethylene glycol stationary phase (e.g., Carbowax 20M, DB-WAX).
- Data Acquisition System: Software capable of recording chromatograms and calculating retention times.

Chromatographic Conditions

Parameter	Non-Polar Column	Polar Column
Injector Temperature	250 °C	250 °C
Detector Temperature	280 °C	280 °C
Carrier Gas	Helium	Helium
Flow Rate	1.0 mL/min (constant flow)	1.2 mL/min (constant flow)
Injection Volume	1 µL	1 µL
Split Ratio	50:1	50:1
Oven Temperature Program	Initial: 60 °C (hold for 2 min) Ramp: 5 °C/min to 280 °C Final Hold: 10 min	Initial: 50 °C (hold for 2 min) Ramp: 8 °C/min to 240 °C Final Hold: 15 min

Sample Preparation

- Analyte Solution: Prepare a dilute solution of "**Benzene, 1-butyl-4-ethyl**" (e.g., 100 µg/mL) in the chosen solvent.
- n-Alkane Solution: Use the certified n-alkane standard mix as provided.
- Co-injection: A mixture of the analyte solution and the n-alkane standard can be prepared for simultaneous injection.

Data Analysis and Kovats Index Calculation

- Acquire Chromatograms: Inject the analyte solution and the n-alkane standard separately or as a co-injection.

- Determine Retention Times: Identify and record the retention times (t_R) for the analyte and the n-alkanes.
- Calculate the Kovats Retention Index (I): The formula for a temperature-programmed run is:

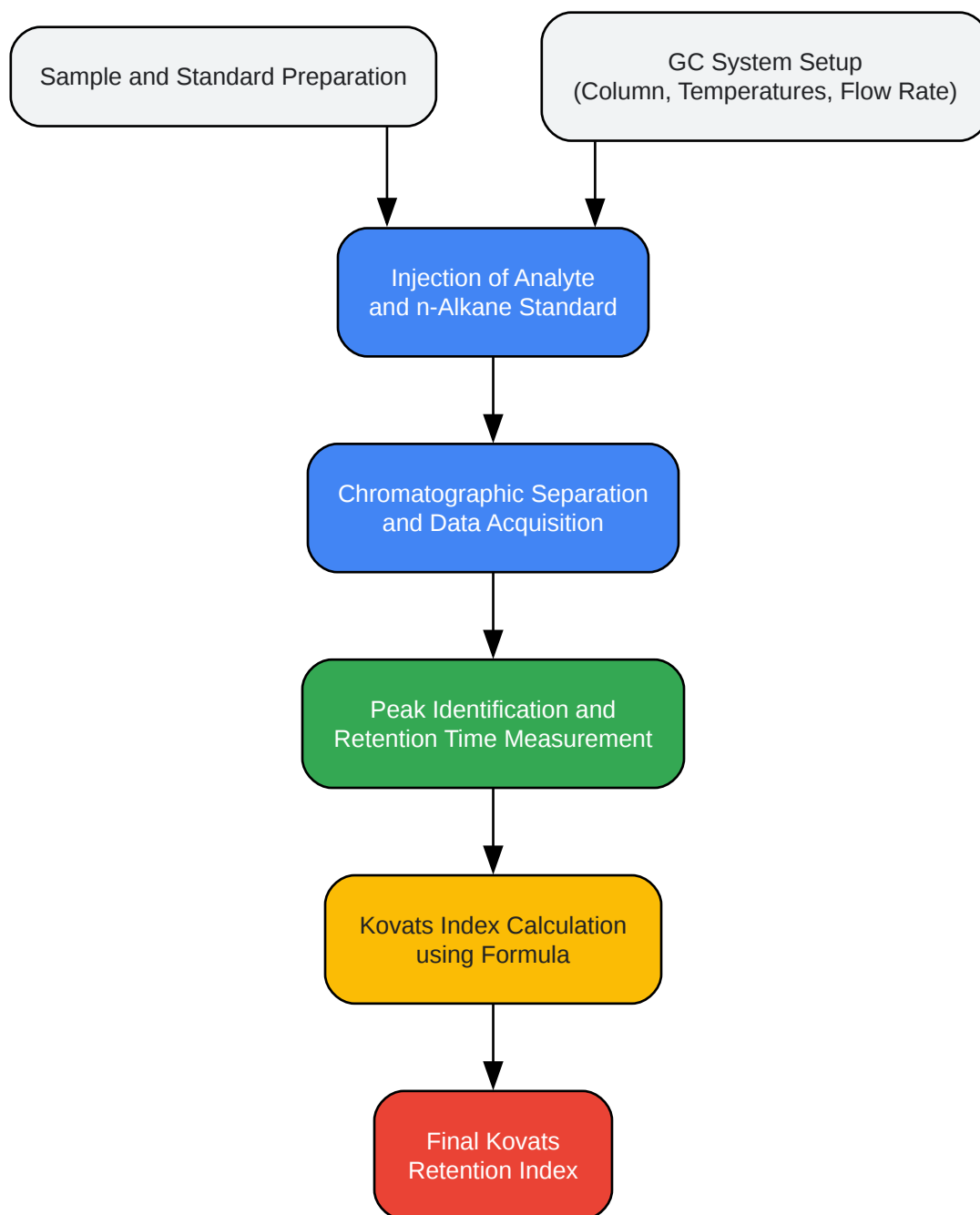
$$I = 100 * [n + (N - n) * (t_R(\text{analyte}) - t_R(n)) / (t_R(N) - t_R(n))]$$

Where:

- n is the carbon number of the n-alkane eluting directly before the analyte.
- N is the carbon number of the n-alkane eluting directly after the analyte.
- $t_R(\text{analyte})$ is the retention time of the analyte.
- $t_R(n)$ is the retention time of the n-alkane with carbon number n.
- $t_R(N)$ is the retention time of the n-alkane with carbon number N.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats Retention Index.



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Caption: Workflow for the determination of the Kovats Retention Index.

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References

- 1. NIST Standard Reference Database 1A | NIST [nist.gov]
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